molecular formula C8H8ClIO2 B8482990 3-chloro-4-iodo-5-methoxyBenzenemethanol

3-chloro-4-iodo-5-methoxyBenzenemethanol

Cat. No.: B8482990
M. Wt: 298.50 g/mol
InChI Key: JRYNJNMMPPXVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-iodo-5-methoxyBenzenemethanol is an organic compound characterized by the presence of chloro, iodo, and methoxy substituents on a phenyl ring, with a methanol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-iodo-5-methoxyBenzenemethanol can be achieved through several methodsFor instance, the compound can be synthesized by reacting 3-chloro-4-iodo-5-methoxybenzaldehyde with a reducing agent such as sodium borohydride in methanol, resulting in the formation of the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and reduction reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-iodo-5-methoxyBenzenemethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen substituents, resulting in a simpler phenylmethanol derivative.

    Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-4-iodo-5-methoxybenzaldehyde or 3-chloro-4-iodo-5-methoxybenzoic acid.

    Reduction: 3-Chloro-4-iodo-5-methoxyphenylmethane.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-iodo-5-methoxyBenzenemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-iodo-5-methoxyBenzenemethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, iodo, and methoxy groups allows the compound to form specific interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyphenylboronic acid: Similar in structure but lacks the iodo group.

    3-Methoxyphenylboronic acid: Lacks both chloro and iodo groups.

    4-Methoxyphenylboronic acid: Lacks chloro and iodo groups and has a different substitution pattern.

Uniqueness

3-chloro-4-iodo-5-methoxyBenzenemethanol is unique due to the combination of chloro, iodo, and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H8ClIO2

Molecular Weight

298.50 g/mol

IUPAC Name

(3-chloro-4-iodo-5-methoxyphenyl)methanol

InChI

InChI=1S/C8H8ClIO2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3,11H,4H2,1H3

InChI Key

JRYNJNMMPPXVST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ethyl 3-chloro-4-iodo-5-methoxybenzoate (15.6 g, 45.8 mmol) and toluene (150 mL), was added diisobutyl aluminum hydride (1.01M toluene solution: 95.2 mL, 96.2 mmol) while stirring at −78° C., and the mixture was stirred while warming to −30° C. for three hours. To the mixture, an aqueous solution (400 mL) of Rochelle salt (potassium sodium (+)-tartrate tetrahydrate) (77.6 g, 275 mmol) was added, the mixture was stirred at room temperature for five hours, followed by addition of ethyl acetate. After thoroughly shaking the mixture, the organic layer was separated, and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered, and then the solvent in the filtrate was distilled off under reduced pressure to obtain the title compound (13.7 g, 45.8 mmol).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
95.2 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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